[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid
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Overview
Description
[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom. Bisphosphonates are widely known for their role in inhibiting bone resorption, making them valuable in the treatment of various bone-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate typically involves the reaction of 5-chloro-2-aminopyridine with methylene bisphosphonic acid. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is used as a reagent in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential therapeutic applications.
Industry
In the industrial sector, [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is used in the production of materials that require specific chemical properties. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This results in a decrease in bone turnover and an increase in bone density .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Known for its high potency and effectiveness in inhibiting bone resorption.
Ibandronate: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness
[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is unique due to its specific chemical structure, which allows for targeted interactions with bone tissue. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
70010-82-1 |
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Molecular Formula |
C6H9ClN2O6P2 |
Molecular Weight |
302.54 g/mol |
IUPAC Name |
[[(5-chloropyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H9ClN2O6P2/c7-4-1-2-5(8-3-4)9-6(16(10,11)12)17(13,14)15/h1-3,6H,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
BNMYZGAZFGNKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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